TSU-68 (TSU-68) is a synthetic small-molecule compound classified as a receptor tyrosine kinase inhibitor (TKI). [, , ] It is primarily recognized for its anti-angiogenic properties, meaning it inhibits the formation of new blood vessels. [, , , ] In scientific research, TSU-68 serves as a valuable tool for studying angiogenesis and its role in various biological processes, particularly tumor growth and metastasis. [, , , , , , , , , , , ]
The synthesis typically begins with the formation of key intermediates through reactions involving indole derivatives, followed by specific modifications to enhance its pharmacological properties.
The molecular structure of Orantinib features a complex arrangement typical of multi-kinase inhibitors. The compound's core structure is based on an indole framework, which is modified to enhance its binding affinity to target kinases.
Molecular Data:
Orantinib undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are carefully controlled to prevent degradation and ensure that the desired pharmacological properties are retained.
Orantinib acts primarily by inhibiting multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis. By blocking these pathways, it effectively reduces tumor growth and metastasis.
Mechanism Details:
Orantinib exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining the appropriate delivery methods for therapeutic use.
Orantinib has been primarily studied for its potential in treating various cancers, especially hepatocellular carcinoma. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: